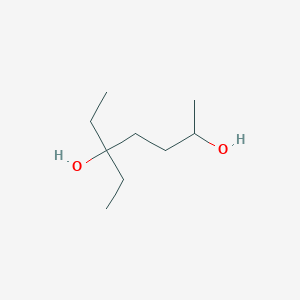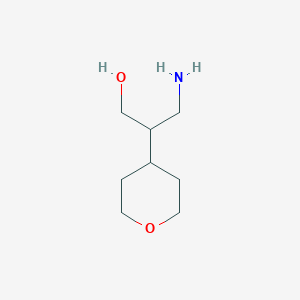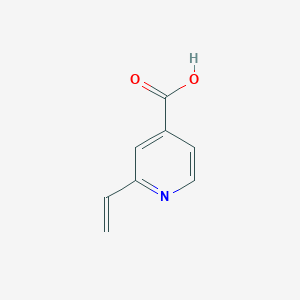
4-(3-Methylthiophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylthiophenyl)benzoic acid, commonly referred to as MTPA, is a powerful organic molecule that is widely used in scientific research. It is a potent inhibitor of the enzyme aldose reductase, and has a wide range of applications in biochemical and physiological experiments. MTPA has been used to study the effects of aldose reductase on oxidative stress, inflammation, and diabetes.
Wissenschaftliche Forschungsanwendungen
MTPA is widely used in scientific research due to its ability to inhibit aldose reductase. This enzyme plays a role in the metabolism of glucose and is involved in the development of several diseases, including diabetes, cardiovascular disease, and cancer. MTPA has been used to study the effects of aldose reductase on oxidative stress, inflammation, and diabetes. It has also been used to study the effects of aldose reductase on the development of cancer and other diseases.
Wirkmechanismus
MTPA works by inhibiting the enzyme aldose reductase. This enzyme is involved in the metabolism of glucose and is responsible for the production of sorbitol, a sugar alcohol. When MTPA binds to aldose reductase, it blocks the enzyme's ability to convert glucose into sorbitol. This inhibition prevents the accumulation of sorbitol in cells, which can lead to oxidative stress, inflammation, and diabetes.
Biochemical and Physiological Effects
MTPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of sorbitol, which can lead to oxidative stress and inflammation. In addition, it has been shown to reduce the levels of advanced glycation end products (AGEs), which are associated with the development of diabetes and other diseases. MTPA has also been shown to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MTPA in laboratory experiments has several advantages. It is a relatively inexpensive and readily available molecule, and it is easy to synthesize. In addition, it has a wide range of applications in biochemical and physiological experiments. However, there are some limitations to its use. It is not very soluble in water, and it is not stable in the presence of light or heat.
Zukünftige Richtungen
There are several potential future directions for research involving MTPA. It could be used to study the effects of aldose reductase on other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, it could be used to study the effects of aldose reductase on the aging process. Furthermore, it could be used to develop new therapeutic strategies for treating diabetes and other diseases. Finally, it could be used to develop new drugs that target aldose reductase and its associated diseases.
Synthesemethoden
MTPA is synthesized through the reaction of 3-methylthiophenol and benzoic acid in the presence of a catalytic amount of sulfuric acid. This reaction is carried out at a temperature of 70-80°C for 1-2 hours. The product is then purified by crystallization, recrystallization, or column chromatography to obtain a pure sample of MTPA.
Eigenschaften
IUPAC Name |
4-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUWWUXBGIXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














